Tert-butyl 4-(2,6-dichloro-4-nitrophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2,6-dichloro-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .
Preparation Methods
The synthesis of tert-butyl 4-(2,6-dichloro-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,6-dichloro-4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
Tert-butyl 4-(2,6-dichloro-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Tert-butyl 4-(2,6-dichloro-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,6-dichloro-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate their activity and downstream signaling pathways .
Comparison with Similar Compounds
Tert-butyl 4-(2,6-dichloro-4-nitrophenyl)piperazine-1-carboxylate is unique compared to other piperazine derivatives due to the presence of the 2,6-dichloro-4-nitrophenyl group, which imparts distinct chemical and biological properties. Similar compounds include:
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
Properties
Molecular Formula |
C15H19Cl2N3O4 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
tert-butyl 4-(2,6-dichloro-4-nitrophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-15(2,3)24-14(21)19-6-4-18(5-7-19)13-11(16)8-10(20(22)23)9-12(13)17/h8-9H,4-7H2,1-3H3 |
InChI Key |
VARFZCOWMVYKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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